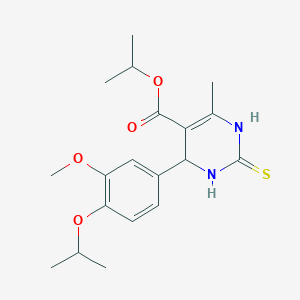![molecular formula C23H23ClN2O3S B286214 N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, commonly known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent inhibitor of the histone acetyltransferase (HAT) enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in gene regulation and cellular processes.
Mécanisme D'action
C646 inhibits the activity of the histone acetyltransferase (N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide) enzyme, PCAF, by binding to its catalytic domain. This prevents the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
C646 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
C646 has several advantages for lab experiments, including its high potency and selectivity for PCAF, its ability to inhibit the acetylation of both histones and non-histone proteins, and its ability to penetrate cell membranes. However, C646 also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of C646 in scientific research. One direction is to study the role of PCAF in specific disease states, such as cancer and inflammation. Another direction is to explore the potential therapeutic applications of C646, either alone or in combination with other drugs. Additionally, further research is needed to optimize the synthesis and formulation of C646 for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of C646 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 4-methylbenzylamine to form N-(3-chlorophenyl)-4-methylbenzylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, which is the final product.
Applications De Recherche Scientifique
C646 has been widely used in scientific research as a tool to study the role of p300/CBP-associated factor (PCAF) in gene regulation and cellular processes. It has been shown to inhibit the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular function. C646 has been used to study the role of PCAF in cancer, inflammation, and other diseases.
Propriétés
Formule moléculaire |
C23H23ClN2O3S |
|---|---|
Poids moléculaire |
443 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-6-10-19(11-7-17)15-26(30(28,29)22-12-8-18(2)9-13-22)16-23(27)25-21-5-3-4-20(24)14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clé InChI |
AIFJKHYZJGHRGI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)





![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)